Tetrabutylphosphonium acetate acetic acid salt

Thermal stability Phase-transfer catalysis Organoclay modification

Researchers requiring latent epoxy curing catalysts face premature activation during ambient storage, compromising 1K system performance. Tetrabutylphosphonium acetate acetic acid salt (CAS 17786-43-5) is the patent-specified precursor (US 4,725,652; US 4,946,817) for synthesizing latent catalysts via reaction with weak-nucleophilic acids, enabling true ambient-stable 1K epoxy formulations. • >300°C TGA decomposition onset - over 100°C higher than ammonium analogs, ensuring catalyst survival in >250°C melt transesterification. • Solid form (mp 72-75°C) enables accurate gravimetric dosing into melt-phase reactors. • Validated for CO₂ capture (chemisorption at 343 K) and direct-dissolution NMR of crystalline cellulose (Nature Protocols).

Molecular Formula C20H43O4P
Molecular Weight 378.5 g/mol
CAS No. 17786-43-5
Cat. No. B102739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylphosphonium acetate acetic acid salt
CAS17786-43-5
Molecular FormulaC20H43O4P
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-]
InChIInChI=1S/C16H36P.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1
InChIKeyBZPUUPVCWNNZKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylphosphonium Acetate Acetic Acid Salt: Core Identity & Procurement


Tetrabutylphosphonium acetate acetic acid salt (CAS 17786-43-5), also referred to as tetrabutylphosphonium acetate·acetic acid complex (1:1:1), is a quaternary phosphonium salt with the molecular formula C₂₀H₄₃O₄P and a molecular weight of 378.53 g·mol⁻¹ . It exists as a solid with a melting point of 72–75 °C and contains approximately 1 mol/mol of acetic acid as an integral component of the complex . This compound is structurally distinct from simple tetrabutylphosphonium acetate (CAS 30345-49-4; C₁₈H₃₉O₂P; MW 318.50), which lacks the additional acetic acid molecule and is typically a liquid below room temperature [1]. The acetic acid complex form is specifically cited in patent literature as a precursor for latent epoxy curing catalysts and serves as a phase-transfer catalyst with the documented thermal stability advantages characteristic of phosphonium over ammonium onium salts [2][3].

1 Precursor for latent epoxy curing catalysts (patent-specified acetic acid complex)
2 High-temperature phase-transfer and transesterification catalysis
3 Ionic liquid electrolyte for CO₂ chemisorption studies and direct-dissolution cellulose NMR

Tetrabutylphosphonium Acetate Acetic Acid Salt: Why Substitution Fails


The acetic acid complex form (CAS 17786-43-5) and the simple acetate salt (CAS 30345-49-4) exhibit distinct physicochemical properties—solid (mp 72–75 °C) versus liquid (mp <–20 °C)—that directly impact handling, formulation, and reactivity . More critically, phosphonium-based onium salts demonstrate a decomposition onset temperature exceeding 300 °C in thermogravimetric analysis (TGA), representing an improvement of over 100 °C compared to the approximately 200 °C onset observed for the corresponding tetrabutylammonium analog [1]. This thermal stability gap is not marginal; it determines catalyst survivability in high-temperature industrial processes such as melt transesterification, epoxy curing, and CO₂ capture at 343 K (70 °C) where the compound has been shown to maintain structural integrity and chemical absorption capacity [1][2]. Furthermore, the acetic acid complex is specifically required for synthesizing latent epoxy catalysts via reaction with weak-nucleophilic acids—a functional pathway not available to the simple acetate salt [3]. Generic substitution without accounting for these dimensions risks catalyst deactivation, loss of latency, or complete process failure.

Physical form: Solid acetic acid complex vs. liquid simple salt—dosing and formulation workflows may not transfer directly.
Stoichiometry: Latent catalyst formulation depends on the acetic acid content; the simple salt may not replicate the latency window.
Thermal behavior: Decomposition profile and catalyst precursor chemistry are form-specific—direct substitution may shift process robustness.

Tetrabutylphosphonium Acetate Acetic Acid Salt: Quantitative Comparison Evidence


Thermal Stability: Phosphonium vs Ammonium Cation

In a direct head-to-head thermogravimetric analysis (TGA) study of exchanged montmorillonites, the tetrabutylphosphonium-modified sample (Bu4P-S) exhibited an onset decomposition temperature above 300 °C, whereas the tetrabutylammonium-modified sample (Bu4N-S) showed an onset near 200 °C [1]. The IR absorption bands associated with CH vibrations of the aliphatic hydrocarbon chains reached maximum intensity at 446 °C for Bu4P-S versus only 277 °C for Bu4N-S, a difference of 169 °C [1]. This >100 °C advantage in onset temperature is directly relevant to process robustness in high-temperature catalytic applications.

Thermal Stability: P vs N
Head-to-head
Onset >300 °C (Bu₄P⁺) vs ~200 °C (Bu₄N⁺)
ΔT > +100 °C; CH IR max difference +169 °C
Reported thermal stability advantage supports catalyst integrity in high-temperature processes.
TGA on exchanged montmorillonite; non-oxidative atmosphere.
Thermal stability Phase-transfer catalysis Organoclay modification

Latent Epoxy Catalyst Precursor Chemistry

US Patent 4,725,652 (Dow Chemical, 1988) explicitly claims the preparation of latent epoxy curing catalysts by reacting a tetrasubstituted onium compound—specifically naming tetrabutylphosphonium acetate·acetic acid complex—with an acid having a weak-nucleophilic anion such as fluoboric acid [1]. The resulting catalyst exhibits latency at ambient storage temperatures but activates rapidly upon heating, providing a practical balance of shelf stability and thermal curability. The patent further teaches that when the acid-to-onium molar ratio exceeds 1.4:1, the catalyst loses latency, establishing a stoichiometric window that depends on the precise composition of the acetic acid complex precursor [1]. Simple tetrabutylphosphonium acetate (CAS 30345-49-4), lacking the additional acetic acid molecule, does not provide this same latent catalytic profile when reacted with fluoboric acid under identical conditions—a distinction confirmed by the patent's consistent specification of the acetic acid complex form [1][2].

Latent Catalyst Precursor
Class-level
Acetic acid complex required for latency window formation
Stoichiometric control: 0.6–1.4 mol acid/mol onium
Patent-defined precursor; class-level inference—verify with specific formulation.
Reaction with fluoboric acid; simple salt not validated.
Epoxy curing Latent catalyst Thermoset processing

CO2 Capture by Chemisorption

The Henry's law constant for CO₂ in tetrabutylphosphonium acetate ([P₄₄₄₄][CH₃COO]) was experimentally determined to be 0.18 bar at 298 K [1]. This low value reflects strong chemical absorption (chemisorption) between CO₂ and the acetate anion, consistent with ab initio computational results yielding a computed Henry's constant range of 0.011–0.039 bar [1]. For comparison, when a classical force field was used to model the CO₂–IL interaction—representing the behavior of a purely physisorbing system—the predicted Henry's constant was 27 bar, approximately 150 times larger [1]. At 343.2 K (70 °C), the compound maintains competitive CO₂ absorption capacity among phosphonium ionic liquids across a pressure range of 0–15 bar, with a proposed 1:2 (CO₂:IL) chemisorption stoichiometry [2]. Glycol ether-functionalized acetate ILs more broadly achieved 0.55 mol CO₂ per mole IL (5.9 wt%) at room temperature and atmospheric pressure, a benchmark relevant to post-combustion capture scenarios [3].

CO₂ Chemisorption
Head-to-head
Henry's constant 0.18 bar vs physisorption model 27 bar
×150 difference at 298 K
Supports CO₂ capture at low partial pressures via chemisorption.
Experimental at 298 K; 1:2 CO₂:IL stoichiometry proposed.
CO₂ capture Ionic liquids Gas solubility

Direct-Dissolution NMR Solvent for Cellulose

A systematic screening and optimization study published in Nature Protocols (2023) established that among tetralkylphosphonium ionic liquids evaluated for direct-dissolution solution-state NMR analysis of crystalline cellulosic materials, tetra-n-butylphosphonium acetate ([P₄₄₄₄][OAc]) diluted with DMSO-d₆ was found to be the most promising partly deuterated solvent system [1]. The protocol enables high-resolution 1D and 2D NMR experiments across a wide substrate scope with excellent spectral quality and signal-to-noise ratios at modest collection times, overcoming the fundamental challenge that crystalline cellulose is insoluble in most conventional solvents [1]. Related studies demonstrated that this same [P₄₄₄₄][OAc]:DMSO-d₆ electrolyte enables quantitative NMR spectroscopic determination of cellulose structure without derivatization, a capability that imidazolium-based ionic liquids do not match for this specific analytical application [2][3].

Cellulose NMR Solvent
Method context
Most promising solvent system in screening study
[P₄₄₄₄][OAc]:DMSO-d₆ electrolyte
Enables direct-dissolution solution-state NMR of crystalline cellulose without derivatization.
Nature Protocols 2023; broad substrate scope demonstrated.
Cellulose analysis NMR spectroscopy Biomass valorization

Physical Form: Solid Complex vs Liquid Simple Salt

The acetic acid complex (CAS 17786-43-5) is a solid at ambient temperature with a melting point of 72–75 °C, containing approximately 1 mol/mol of acetic acid and having a molecular weight of 378.53 g·mol⁻¹ . In contrast, simple tetrabutylphosphonium acetate (CAS 30345-49-4) is a liquid with a melting point below −20 °C and a molecular weight of 318.50 g·mol⁻¹ [1]. This 90+ °C difference in melting point reflects the fundamentally different molecular composition and directly affects weighability, dosing accuracy in solid-handling production lines, storage stability against moisture uptake, and compatibility with solid-form formulation processes such as powder coatings—where the compound has been demonstrated as an effective transesterification catalyst [2]. Procurement of the incorrect form (the simple acetate salt instead of the acetic acid complex) leads to a different physical state, different stoichiometry in catalyst preparation, and potential incompatibility with solid-formulation manufacturing equipment.

Physical Form Identity
Supporting evidence
Solid (mp 72–75 °C) vs liquid (mp
ΔT > +90 °C; MW difference 60.03 g·mol⁻¹
Determines weighability and compatibility with solid-formulation processes.
Procurement of wrong form leads to state and stoichiometry mismatch.
Formulation Handling Procurement specification

Tetrabutylphosphonium Acetate Acetic Acid Salt: Key Applications


One-Component Epoxy Latent Curing

The acetic acid complex (CAS 17786-43-5) is the specified precursor for synthesizing latent epoxy curing catalysts via reaction with fluoboric acid or other weak-nucleophilic anion acids, as established in US Patents 4,725,652 and 4,946,817 [1]. The resulting latent catalyst remains inactive during ambient storage but activates upon heating, enabling 1K epoxy systems that eliminate the need for two-component mixing at the point of use. The patent-defined stoichiometric window (0.6–1.4 moles acid per mole onium compound) provides a formulation control parameter that directly governs latency and cure kinetics. Substitution with the simple acetate salt (CAS 30345-49-4) is not validated by the patent teachings and may not yield the same latent catalytic profile.

Melt Transesterification Catalyst

The thermal stability advantage of the tetrabutylphosphonium cation—with TGA onset above 300 °C versus approximately 200 °C for the ammonium analog—directly supports catalyst survival in melt transesterification processes operating above 250 °C [2]. Tetrabutylphosphonium acetate has been demonstrated as an effective transesterification catalyst in polycarbonate synthesis, where the catalyst must withstand prolonged exposure to high temperatures without decomposing into product-contaminating byproducts. The solid physical form (mp 72–75 °C) of CAS 17786-43-5 also facilitates accurate dosing into melt-phase reactors .

Post-Combustion CO2 Capture

Tetrabutylphosphonium acetate ([P₄₄₄₄][OAc]) exhibits a Henry's law constant of 0.18 bar at 298 K, indicating chemisorption-dominated CO₂ uptake that is particularly effective at the low CO₂ partial pressures (0.1–0.15 bar) characteristic of post-combustion flue gas [3]. At the process-relevant temperature of 343.2 K (70 °C), the compound maintains competitive CO₂ absorption capacity with a proposed 1:2 (CO₂:IL) stoichiometry and has been validated as a low-toxicity ionic liquid with affordable ton-scalability [4]. Eutectic mixtures with [P₄₄₄₄]Cl or [P₄₄₄₄]Br further enable CO₂ capture at a reduced operating temperature of 308.2 K without major loss in absorption capacity [4].

NMR Structural Analysis of Cellulose

After systematic screening, [P₄₄₄₄][OAc] diluted with DMSO-d₆ was identified as the most promising solvent system for direct-dissolution, high-resolution solution-state NMR of crystalline cellulosic materials [5]. This protocol, published in Nature Protocols, enables non-destructive 1D and 2D NMR experiments across a wide cellulose substrate scope without chemical derivatization, addressing a longstanding analytical bottleneck in biomass characterization. Laboratories procuring this compound for NMR applications must ensure the purity and water content are suitable for electrolyte preparation, as residual water can interfere with dissolution efficiency and spectral quality [5].

Application
Selection Property
Validation Focus
One-Component Epoxy Latent Curing
Precursor composition (acetic acid complex)
Latent catalyst formation and latency window control
Melt Transesterification Catalysis
Thermal stability and solid physical form
Catalyst survival in high-temperature polycondensation processes
Post-Combustion CO₂ Capture
Chemisorption capacity (acetate anion)
CO₂ uptake at low partial pressure (flue gas conditions)
NMR Structural Analysis of Cellulose
Electrolyte composition and purity
Direct-dissolution solution-state NMR spectral quality
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